leucosulfakinin II
Description
Historical Context of Neuropeptide Discovery in Invertebrates
The study of neuropeptides in invertebrates has a rich history, initially driven by efforts to understand the hormonal control of physiological processes. Early research focused on the biochemical identification of these signaling molecules and mapping their distribution within the nervous and endocrine systems. researchgate.net The development of advanced techniques, such as mass spectrometry, revolutionized the field, leading to the discovery of hundreds of neuropeptides and paving the way for detailed studies of their functions. nih.gov Invertebrate models have proven invaluable, offering simpler systems to investigate complex biological processes that often have conserved counterparts in vertebrates. nih.gov Discoveries in insects, for instance, have frequently provided foundational knowledge for understanding broader principles of neuroendocrine signaling across the animal kingdom. acs.org
Identification and Initial Characterization of Leucosulfakinin (B217645) II
Leucosulfakinin II was identified and characterized as a pivotal neuropeptide within the broader context of sulfated insect neuropeptides. nih.gov
This compound was first isolated from head extracts of the Madeira cockroach, Leucophaea maderae. nih.gov This insect has been a valuable model organism for the discovery of various neuropeptides due to the relative abundance of these molecules in its neural tissues. nih.govcapes.gov.br The process involved extracting and purifying active compounds from the cockroach heads and then assaying their biological activity. nih.govnih.gov
This compound is classified as a sulfated neuropeptide, a distinction it shares with the related peptide, Leucosulfakinin (LSK). nih.govnih.gov This classification is based on the presence of a sulfated tyrosine residue in its amino acid sequence: pGlu-Ser-Asp-Asp-Tyr(SO3H)-Gly-His-Met-Arg-Phe-NH2. nih.gov The sulfation of the tyrosine is a critical post-translational modification that significantly influences the peptide's biological activity. At the time of their discovery, LSK and LSK-II were the only known sulfated neuropeptides in invertebrates. nih.gov
Structural Homology and Functional Analogy to Vertebrate Peptides
This compound exhibits significant sequence homology to the vertebrate hormones cholecystokinin (B1591339) (CCK) and gastrin. nih.govwikipedia.org This structural similarity suggests a shared evolutionary origin for these peptide families. nih.gov Gastrin and CCK are important regulators of digestive processes in vertebrates, and LSK-II demonstrates analogous myotropic activity, stimulating muscle contractions in the insect gut. nih.govwikipedia.org This functional parallel further strengthens the link between the invertebrate sulfakinins and the vertebrate gastrin/CCK family. nih.gov In fact, LSK-II shows a greater resemblance to CCK than the original Leucosulfakinin does. nih.gov
The biological activity of this compound is largely attributed to its C-terminal region. It shares a common C-terminal heptapeptide (B1575542) fragment with Leucosulfakinin. nih.gov This shared sequence is crucial for its physiological effects. In the related vertebrate peptides, CCK and gastrin, the biological activity is also associated with the C-terminal end of the molecule. wikipedia.org For instance, the CCK2 receptor in vertebrates requires the C-terminal tetrapeptide-amide that is common to both CCK and gastrin peptides for binding. nih.gov This conservation of a functionally critical C-terminal domain across distantly related species underscores its fundamental importance in the peptide's mechanism of action. nih.govwikipedia.org
Properties
CAS No. |
106206-79-5 |
|---|---|
Molecular Formula |
C17H17N5O5 |
Synonyms |
leucosulfakinin II |
Origin of Product |
United States |
Molecular Structure and Isoforms of Leucosulfakinin Ii
The molecular architecture of Leucosulfakinin (B217645) II is defined by its specific sequence of amino acids and critical chemical modifications that occur after its initial synthesis.
Primary Amino Acid Sequence Analysis
Leucosulfakinin II is a decapeptide, meaning it is composed of a chain of ten amino acids. The primary structure, or amino acid sequence, of LSK-II isolated from the cockroach Leucophaea maderae has been determined to be pGlu-Ser-Asp-Asp-Tyr-Gly-His-Met-Arg-Phe-NH2. nih.gov This sequence reveals key features that are central to its biological function and its classification within the sulfakinin family of neuropeptides.
Post-Translational Modifications
For this compound to become biologically active, it must undergo several chemical changes after the polypeptide chain is synthesized. These post-translational modifications (PTMs) are crucial for its structure and function. nih.govnih.govmdpi.commdpi.com
A hallmark of the sulfakinin peptide family is the sulfation of a specific tyrosine residue. nih.govnih.govelsevierpure.com In this compound, the tyrosine (Tyr) residue at position five is modified by the addition of a sulfate (B86663) group, forming Tyr(SO3H). nih.gov This O-sulfation is a critical modification that significantly influences the peptide's biological activity and its ability to interact with its target receptors. tandfonline.comembopress.org The presence of this sulfated tyrosine is a key feature shared with vertebrate hormones like cholecystokinin (B1591339) and human gastrin II, suggesting a deep evolutionary relationship. nih.govnih.gov
The N-terminus of this compound is blocked by the formation of a pyroglutamate (B8496135) (pGlu) residue. nih.gov This modification occurs when the N-terminal glutamic acid cyclizes, forming a lactam. creative-proteomics.comnih.govnih.govnih.govgoogle.comresearchgate.netdrugbank.comcreative-proteomics.com This blocking of the N-terminus is a common feature in many bioactive peptides and is thought to protect the peptide from degradation by aminopeptidases, thereby increasing its stability and duration of action. usda.gov
Characterization of this compound and Related Sulfakinin Isoforms
The sulfakinin family includes several related peptides, or isoforms, that share structural similarities but have distinct amino acid sequences.
Leucosulfakinin I (LSK-I) is another sulfated neuropeptide isolated from Leucophaea maderae. While both LSK-I and LSK-II share a common C-terminal heptapeptide (B1575542) fragment (-Tyr(SO3H)-Gly-His-Met-Arg-Phe-NH2), they differ in their N-terminal sequences. nih.gov The amino acid sequence for LSK-I is Glu-Gln-Phe-Glu-Asp-Tyr(SO3H)-Gly-His-Met-Arg-Phe-NH2. nih.gov The differences in the N-terminal region of these two peptides provide a basis for studying the structure-activity relationships and the importance of specific amino acid residues for their biological effects. nih.gov
In the fruit fly, Drosophila melanogaster, two homologous peptides, Drosulfakinin I (DSK-I) and Drosulfakinin II (DSK-II), have been identified. nih.govumich.edu These peptides are encoded by the dsk gene and are also structurally related to the Leucosulfakinins and vertebrate CCK. umich.eduimrpress.com
DSK-I has the amino acid sequence FDDYGHMRF-NH2. imrpress.comnih.gov
DSK-II has the sequence GGDDQFDDYGHMRF-NH2. imrpress.comnih.gov
Notably, DSK-II is characterized by a five-amino-acid N-terminal extension compared to DSK-I. imrpress.comnih.govsdbonline.org Both DSK-I and DSK-II can exist in sulfated and non-sulfated forms, with the sulfated versions generally showing higher biological activity. tandfonline.com The study of these isoforms in a genetically tractable organism like Drosophila has been instrumental in elucidating the physiological roles of the sulfakinin signaling system. nih.govnih.gov
Data Tables
Table 1: Amino Acid Sequences of Leucosulfakinin and Drosulfakinin Isoforms
| Peptide | Organism | Amino Acid Sequence |
| Leucosulfakinin I | Leucophaea maderae | Glu-Gln-Phe-Glu-Asp-Tyr(SO3H)-Gly-His-Met-Arg-Phe-NH2 |
| This compound | Leucophaea maderae | pGlu-Ser-Asp-Asp-Tyr(SO3H)-Gly-His-Met-Arg-Phe-NH2 |
| Drosulfakinin I | Drosophila melanogaster | FDDYGHMRF-NH2 |
| Drosulfakinin II | Drosophila melanogaster | GGDDQFDDYGHMRF-NH2 |
Table 2: Post-Translational Modifications of this compound
| Modification | Position | Description |
| Tyrosine O-Sulfation | Tyrosine at position 5 | Addition of a sulfate group to the hydroxyl group of the tyrosine side chain. |
| N-terminal Blocking | N-terminus | Cyclization of the N-terminal glutamic acid to form pyroglutamate. |
Other Arthropod Sulfakinins (e.g., locustasulfakinin, crustacean sulfakinins)
The sulfakinin (SK) family of neuropeptides is widely distributed across the phylum Arthropoda, with numerous isoforms identified in insects and crustaceans. nih.govcsic.es These peptides are structurally and functionally related to the vertebrate gastrin/cholecystokinin (CCK) peptide family. nih.govresearchgate.net A defining characteristic of most sulfakinins is a C-terminal octapeptide sequence, often featuring two acidic residues, and a sulfated tyrosine residue, which is crucial for their biological activity. csic.esresearchgate.netnih.gov The general structure is characterized by a C-terminal motif of Y(SO3H)GHM/LRFamide. biologists.comfrontiersin.org
Locustasulfakinin (Lom-SK)
One of the well-studied examples in insects is locustasulfakinin, isolated from the migratory locust, Locusta migratoria. nih.gov Research has identified a sulfakinin with the sequence pQLASDDY(SO3H)GHMRFamide in this species. csic.es Sulfakinins in locusts, such as Schistocerca gregaria, have been implicated in the regulation of feeding behavior, acting as satiety factors. researchgate.net They also exhibit myotropic activities, influencing contractions of the hindgut and foregut. researchgate.net The widespread presence of sulfakinins in various insect species, including cockroaches, flies, crickets, and beetles, underscores their physiological significance. researchgate.net
Crustacean Sulfakinins
Initially identified primarily in insects, sulfakinins have also been isolated and characterized from several crustacean species, demonstrating a broader distribution within arthropods. nih.govbiologists.com
In the giant tiger prawn, Penaeus monodon, three novel members of the sulfakinin peptide family have been identified:
Pem SKI nih.gov
Pem SKII : This isoform has a glycine-rich N-terminus with the sequence AGGSGGVGGEYDDYGHLRF-NH2. nih.gov
Pem SKIII : A truncated form of Pem SKII, with the sequence VGGEYDDYGHLRF-NH2. nih.gov
Mass spectrometry analysis of Pem SKII and Pem SKIII suggests that only one of the two tyrosine residues is sulfated, likely at the position six residues from the C-terminus. nih.gov
In the American lobster, Homarus americanus, a cDNA encoding prepro-sulfakinin has been identified, leading to the characterization of two isoforms:
Hoa-SK I : pEFDEY(SO3H)GHMRFamide, which is identical to a previously identified shrimp sulfakinin. biologists.com
Hoa-SK II : GGGEY(SO3H)DDY(SO3H)GHLRFamide, a novel isoform. biologists.com
These crustacean sulfakinins have demonstrated bioactivity, with exogenous application of synthetic Hoa-SK I and Hoa-SK II on the isolated lobster heart increasing both the frequency and amplitude of contractions. biologists.com The conservation of the peptide structure between insect and crustacean sulfakinins suggests a significant and evolutionarily maintained physiological role. nih.gov
The table below provides a summary of the amino acid sequences of various arthropod sulfakinins mentioned.
| Compound Name | Species | Amino Acid Sequence |
| Leucosulfakinin-II (Lem-SK-II) | Leucophaea maderae | pQSDDY(SO3H)GHMRFamide |
| Pea-SK | Periplaneta americana | pQSDDY(SO3H)GHMRFamide |
| Locustasulfakinin (Lom-SK) | Locusta migratoria | pQLASDDY(SO3H)GHMRFamide |
| Pem SKI | Penaeus monodon | Not specified |
| Pem SKII | Penaeus monodon | AGGSGGVGGEYDDYGHLRF-NH2 |
| Pem SKIII | Penaeus monodon | VGGEYDDYGHLRF-NH2 |
| Hoa-SK I | Homarus americanus | pEFDEY(SO3H)GHMRFamide |
| Hoa-SK II | Homarus americanus | GGGEY(SO3H)DDY(SO3H)GHLRFamide |
| drosulfakinin (DSK-I) | Drosophila melanogaster | Not specified |
| sSK | Dendroctonus armandi | EEQVDDY(SO3H)GHMRFamide |
Biosynthesis and Advanced Synthetic Approaches to Leucosulfakinin Ii
Precursor Processing and Enzymatic Cleavage
Neuropeptides are typically synthesized as larger precursor proteins that undergo a series of post-translational modifications to yield the mature, bioactive peptides. While specific details regarding the full precursor processing of leucosulfakinin (B217645) II were not extensively detailed in the search results, the biosynthesis of neuropeptides generally involves enzymatic cleavage of the precursor at specific recognition sites. ctdbase.org Protein tyrosine O-sulfation, a key modification in leucosulfakinin II, is a post-translational event that occurs in the trans-Golgi apparatus. nih.gov This modification is catalyzed by tyrosyl-protein-sulfotransferases (TPSTs), which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor. researchgate.netnih.govnih.gov Enzymatic activities are crucial for processing the precursor and introducing modifications like sulfation and C-terminal amidation, which is also present in this compound. ctdbase.orgnih.gov
Chemical Synthesis Methodologies
Chemical synthesis provides a powerful means to obtain this compound and its derivatives, offering control over purity and modifications. Solid-Phase Peptide Synthesis (SPPS) is the predominant technique employed for this purpose. purdue.edu
SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support or resin. The process typically starts by attaching the C-terminal amino acid to the resin. Subsequent amino acids, with their α-amino group temporarily protected (commonly with Fmoc or Boc groups) and reactive side chains protected, are coupled sequentially. purdue.edu After each coupling step, the temporary N-terminal protecting group is removed, allowing the next amino acid to be coupled. This cycle of deprotection and coupling is repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed. The Fmoc/t-Bu strategy is widely used due to its mild deprotection conditions. purdue.edu SPPS is amenable to automation and is scalable for producing peptides. purdue.edu
Introducing the sulfated tyrosine residue at position 5 is a critical step in the synthesis of this compound. Two main strategies exist for synthesizing sulfotyrosine-containing peptides: post-synthetic chemical sulfation of the assembled peptide or the incorporation of a protected tyrosine sulfate derivative during SPPS.
Post-synthetic sulfation involves reacting the fully assembled and deprotected peptide with a sulfating reagent. nih.gov Reagents such as pyridine/sulfur trioxide complex, concentrated sulfuric acid, sulfuric acid/N,N'-dicyclohexylcarbodiimide, and chlorosulfonic acid have been used for tyrosine sulfation. nih.gov However, this approach can suffer from low specificity of sulfation reagents and difficulty in achieving complete reaction, especially with multiple tyrosine residues or in larger peptides.
A more general approach in SPPS is the direct incorporation of a tyrosine sulfate derivative as a building block. This typically involves using Fmoc-Tyr(SO3Na)-OH or other appropriately protected tyrosine O-sulfate synthons during the standard coupling cycles. To overcome the acid lability of the sulfate ester, strategies employing acid-stable protecting groups for the sulfate monoester, such as the neopentyl protecting group or fluorosulfated tyrosine derivatives, have been developed. These protected derivatives can be incorporated into the growing peptide chain using Fmoc-based SPPS, followed by cleavage and deprotection.
The synthesis of sulfopeptides, including this compound, presents specific challenges primarily due to the inherent lability of the tyrosine sulfate ester. The sulfate group is particularly sensitive to acidic conditions, which are commonly used for cleavage from the resin and removal of acid-labile side-chain protecting groups in SPPS (e.g., using trifluoroacetic acid, TFA). ctdbase.org This acid lability can lead to hydrolysis of the sulfotyrosine residue, resulting in lower yields of the desired sulfated peptide.
Preparation of this compound Analogs
The preparation of this compound analogs is valuable for studying the structure-activity relationships of the peptide and developing potential therapeutic agents. Analogs can be synthesized using similar SPPS techniques as the native peptide, with modifications to the amino acid sequence or the introduction of non-natural amino acids or modifications.
By systematically altering specific residues or incorporating different modifications, researchers can investigate the impact of these changes on the peptide's biological activity, stability, and pharmacological properties. For example, studies on analogs of related peptides like cholecystokinin (B1591339), which shares structural and functional similarities with sulfakinins, have provided insights into the importance of specific amino acids and sulfation for receptor binding and activity. The ability to synthesize homogeneous sulfated peptides and their analogs is crucial for accurately characterizing the functional consequences of tyrosine sulfation.
Receptors and Signal Transduction Mechanisms of Leucosulfakinin Ii
Identification and Molecular Characterization of Sulfakinin Receptors (SKRs)
The identification and characterization of sulfakinin receptors have been crucial in understanding the mechanisms by which sulfakinins exert their effects. Research across various insect species has led to the cloning and functional analysis of these receptors.
G-Protein Coupled Receptor (GPCR) Nature
Sulfakinin receptors are characterized as rhodopsin-like G-protein coupled receptors (GPCRs). plos.orgfrontiersin.orgmdpi.com This classification is based on their structural features, which typically include seven transmembrane domains, an extracellular N-terminus, and an intracellular C-terminus coupled with regulatory G proteins. mdpi.com The interaction of sulfakinins with these receptors triggers intracellular signaling pathways. plos.orgnih.gov
Discovery of Sulfakinin Receptor Subtypes (e.g., SKR1, SKR2)
Studies in various insect species, including Drosophila melanogaster, Tribolium castaneum (red flour beetle), and Rhodnius prolixus (kissing bug), have led to the identification of at least two subtypes of sulfakinin receptors, commonly designated as SKR1 and SKR2. plos.orgfrontiersin.orgmdpi.comnih.govimrpress.comscholaris.canih.govnih.govresearchgate.net These subtypes can exhibit different expression patterns in various tissues and developmental stages, suggesting potentially distinct roles or differential sensitivity to sulfakinin peptides. frontiersin.orgmdpi.comresearchgate.net For instance, in T. castaneum, SKR2 transcripts were found to be more abundant in the central nervous system than SKR1. mdpi.com
Sequence Homology with Vertebrate CCK Receptors
Sulfakinin receptors show significant sequence similarity with vertebrate cholecystokinin (B1591339) receptors (CCKRs). plos.orgfrontiersin.orgmdpi.comnih.govnih.govbioscientifica.comelifesciences.org This homology extends to crucial conserved regions involved in ligand binding and receptor activation. plos.orgbioscientifica.com The structural and functional similarities between invertebrate sulfakinins/SKRs and vertebrate CCK/CCKRs support the hypothesis of a common evolutionary origin for these signaling systems. bioscientifica.comelifesciences.orgbiologists.commnhn.fr Alignment studies have revealed conserved cysteine residues in the extracellular loops and an arginine residue in extracellular loop 2, which are important for stabilizing the ligand binding pocket and interacting with the sulfated tyrosine residue in the ligand, respectively, similar to vertebrate CCK1R. plos.orgbioscientifica.commnhn.fr
Ligand-Receptor Interaction Studies
Research into the interaction between sulfakinins, including leucosulfakinin (B217645) II, and their receptors has provided insights into the molecular basis of their activity.
Binding Affinity and Specificity
Studies have investigated the binding affinity and specificity of sulfakinin peptides for their receptors. nih.govnih.govnih.govcapes.gov.br These studies often involve pharmacological characterization using various peptide ligands and cell-based assays. plos.orgresearchgate.net The binding affinity refers to the strength of the interaction between the ligand and the receptor, while specificity describes the ability of the receptor to preferentially bind to a particular ligand over others. plos.orgplos.orgnih.govnih.govbiorxiv.org Research indicates that sulfakinin receptors can exhibit high sensitivity to their respective ligands, with EC50 values in the low nanomolar to picomolar range observed in some studies. plos.org
Role of Sulfation in Receptor Activation
The presence of a sulfated tyrosine residue in the characteristic C-terminal of many sulfakinins, including leucosulfakinin II, is a critical determinant for efficient activation of their receptors in several insect species. plos.orgnih.govnih.govresearchgate.net Experiments with synthetic sulfated and non-sulfated sulfakinin analogs have demonstrated that sulfation significantly influences receptor agonism and the potency of the peptide. plos.orgnih.govresearchgate.net For instance, studies in Tribolium castaneum showed that sulfated SKs more effectively activated SK receptors compared to their non-sulfated counterparts. researchgate.net Similarly, in Rhodnius prolixus and Locusta migratoria, sulfation was found to be indispensable or crucial for receptor binding and observed physiological effects. nih.govresearchgate.net This highlights the importance of the sulfate (B86663) moiety for optimal ligand-receptor interaction and downstream signaling. plos.orgnih.govresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 133033 |
Data Tables
| Receptor Subtype | Species | Key Characteristics |
| SKR1 | Drosophila melanogaster | Class A GPCR, binds drosulfakinin peptides. imrpress.com |
| SKR2 | Drosophila melanogaster | Class A GPCR, binds drosulfakinin peptides. imrpress.com |
| SKR1 | Tribolium castaneum | GPCR, expressed in CNS and other tissues. plos.orgmdpi.comresearchgate.net |
| SKR2 | Tribolium castaneum | GPCR, primarily expressed in CNS, more widespread distribution than SKR1. plos.orgmdpi.comresearchgate.net |
| Rhopr-SKR-1 | Rhodnius prolixus | Seven-transmembrane GPCR. scholaris.ca |
| Rhopr-SKR-2 | Rhodnius prolixus | Seven-transmembrane GPCR. scholaris.ca |
| SKR | Dendroctonus armandi | GPCR, shows high similarity to Dendroctonus ponderosa SKR. frontiersin.orgnih.govresearchgate.netnih.gov |
| BNGR-A9 | Bombyx mori | GPCR, identified as a receptor for sulfakinin peptides. researchgate.net |
| ArSK/CCKR | Asterias rubens | GPCR, ortholog of SK/CCK-type receptors. nih.govelifesciences.orgbiorxiv.org |
Crucial Amino Acid Residues for Ligand Binding and Activation
Research into the interaction between sulfakinins and their receptors has aimed to identify the specific amino acid residues critical for ligand binding and receptor activation. Comparison of insect sulfakinin receptor sequences with homologous vertebrate cholecystokinin receptors reveals crucial conserved regions important for these interactions. scispace.complos.orgresearchgate.net
Studies on vertebrate CCK receptors have shown that the C-terminal tetrapeptide of CCK is significant for binding within the receptor's binding pocket, formed by the transmembrane helices, while more N-terminally located residues interact with extracellular loops of the receptor. plos.orgresearchgate.net Although specific details for this compound binding sites on its receptor are still being elucidated, studies on related sulfakinins and their receptors in insects provide insights. Pharmacological characterization using various peptide ligands has helped clarify the essential requirements for efficient activation of sulfakinin receptors. scispace.complos.org
Intracellular Signaling Pathways
Upon binding of this compound to its receptor, intracellular signaling pathways are initiated, leading to various physiological responses. Sulfakinin receptors, as GPCRs, couple with G proteins to transduce signals across the cell membrane. frontiersin.orgscispace.complos.orgscholaris.ca
Second Messenger Systems (e.g., Ca2+, cyclic AMP)
Sulfakinin receptors have been shown to stimulate multiple second messenger pathways. In Tribolium castaneum, sulfakinin receptors can stimulate both the Ca2+ and cyclic AMP (cAMP) second messenger pathways. scispace.complos.org Similarly, studies in Bombyx mori have shown that sulfakinin receptor activation leads to an increase in intracellular IP3 and Ca2+ levels. researchgate.net This suggests that sulfakinin signaling can involve coupling to Gαq and/or Gαs proteins, which are known to mediate these second messenger systems. researchgate.netnih.gov Gαq-coupled receptors typically activate the phospholipase C (PLC) pathway, leading to the production of IP3 and diacylglycerol (DAG), which in turn mobilize intracellular Ca2+ and activate protein kinase C (PKC). researchgate.netnih.govlibretexts.org Gαs-coupled receptors activate adenylyl cyclase, increasing intracellular cAMP levels, which activates protein kinase A (PKA). libretexts.orgslideshare.netslideshare.net
| Second Messenger | Signaling Pathway Activated | Related G Protein |
| Ca2+ | PLC/IP3 pathway, leading to Ca2+ mobilization | Gαq |
| cyclic AMP (cAMP) | Adenylyl cyclase activation, PKA activation | Gαs |
Downstream Signaling Cascades
The activation of second messenger systems by this compound receptors triggers downstream signaling cascades that ultimately lead to specific cellular responses. For instance, the increase in intracellular Ca2+ and cAMP can modulate the activity of various enzymes and proteins. libretexts.orgcuny.edu In Bombyx mori, sulfakinin receptor activation leads to a notable enhancement of ERK1/2 phosphorylation, a key component of downstream signaling cascades involved in various cellular processes. researchgate.net These downstream events contribute to the physiological effects of this compound, such as the regulation of muscle contractions and metabolic processes. frontiersin.orgplos.orgresearchgate.net
Tissue-Specific Signaling of this compound
The effects of this compound can vary depending on the specific tissue in which its receptors are expressed. Studies have indicated that sulfakinin receptor transcripts show tissue-specific distribution. researchgate.net For example, in Tribolium castaneum, sulfakinin receptor transcripts are primarily expressed in the central nervous system. scispace.complos.org In Drosophila melanogaster, drosulfakinin (a related sulfakinin) has been shown to act differently in the gut compared to the heart, suggesting tissue-specific signaling pathways or receptor subtypes. imrpress.comresearchgate.net This tissue specificity allows this compound to exert diverse effects on different physiological processes within the insect. For instance, sulfakinins are known to affect gut motility and heart rate in invertebrates. plos.orgimrpress.comresearchgate.net
| Tissue | Observed/Suggested Effect of Sulfakinin Signaling | Potential Receptor/Pathway Involvement |
| Central Nervous System | Primary site of receptor expression | Various signaling cascades |
| Gut | Affects motility | DSK-R2 suggested in D. melanogaster researchgate.net |
| Heart | Affects heart rate | DSK-R1 suggested in D. melanogaster researchgate.net |
Physiological and Behavioral Roles of Leucosulfakinin Ii
Regulation of Gut Motility (Myotropic Activity)
One of the prominent roles of leucosulfakinin (B217645) II is its myotropic activity, meaning its ability to stimulate muscle contractions, particularly in the insect gut. This activity is analogous to the effects of gastrin and cholecystokinin (B1591339) in vertebrates. guidetopharmacology.orgwikipedia.orgfishersci.fi Research has focused on its effects on both the hindgut and foregut.
Hindgut Contractions in Cockroaches (e.g., Leucophaea maderae, Blattella germanica)
Leucosulfakinin II was initially isolated from head extracts of the cockroach Leucophaea maderae based on its ability to stimulate contractions of the isolated hindgut. wikipedia.orgcenmed.comnih.govnih.govfishersci.firesearchgate.net Studies in Leucophaea maderae have shown that LSK II increases both the frequency and amplitude of spontaneous hindgut contractions. researchgate.netwikipedia.org
Investigations in the German cockroach, Blattella germanica, have also demonstrated that this compound exhibits myostimulatory activity on hindgut preparations. uni.lu The C-terminal hexapeptide of sulfakinins is considered the myotropic "active core," with the octapeptide being necessary for full activity. guidetopharmacology.org The presence of a sulfate (B86663) group is critical for the myotropic activity of leucosulfakinins, although the precise position of the sulfate group may not be as crucial in some instances. nih.govnih.gov Another related peptide, locustasulfakinin, which shares a common C-terminal decapeptide fragment with this compound, has also been shown to stimulate cockroach hindgut motility. guidetopharmacology.org
Foregut Myostimulatory Activity
Beyond its effects on the hindgut, sulfated sulfakinins, including this compound, have been reported to influence foregut contractions. guidetopharmacology.org In Blattella germanica, this compound has been shown to possess myostimulatory activity on foregut preparations, indicating a broader role in regulating gut motility throughout the digestive system. uni.lu
Modulation of Feeding Behavior and Satiety
This compound and other sulfakinins are recognized for their significant impact on insect feeding behavior, primarily acting as inhibitors of food intake and promoters of satiety. guidetopharmacology.orgnih.govnih.govuni.lufishersci.canih.govnih.govnih.govnih.govpnas.orgfrontiersin.org This function is considered analogous to the satiety-inducing effects of CCK in vertebrates. guidetopharmacology.orgfishersci.canih.gov
Impact on Food Intake
Studies have demonstrated that the administration of this compound can lead to a reduction in food intake in insects. In Blattella germanica, this compound inhibited food intake in a dose-dependent manner. uni.lu Research findings in this species showed that injecting 1 µg of this compound resulted in a 48% inhibition of food intake, while a higher dose of 10 µg led to a more substantial 84% inhibition. uni.lu The presence of the sulfate group on the sulfakinin peptide is crucial for its food-intake inhibitory activity. uni.lufishersci.ca Sulfakinins have been shown to reduce food intake in various insect species, including Schistocerca gregaria, Tribolium castaneum, Phormia regina, Blattella germanica, and Rhodnius prolixus. fishersci.canih.govfrontiersin.org Conversely, studies involving RNA interference (RNAi) to knockdown the expression of sulfakinin transcripts or their receptors have resulted in increased food consumption, further highlighting their role in feeding regulation. fishersci.canih.gov
Here is a summary of food intake inhibition data for this compound (Lem-SK-II) and Pea-SK in Blattella germanica:
| Peptide | Dose (µg) | Food Intake Inhibition (%) |
| Lem-SK-II | 1 | 48 |
| Lem-SK-II | 10 | 84 |
| Pea-SK | 1 | 50 |
| Pea-SK | 10 | 60 |
| Pea-SK (non-sulfated) | 10 | Inactive |
Role as a Satiety Promoter
This compound and other sulfakinins are recognized as satiety factors in insects. fishersci.canih.govnih.govnih.govpnas.org Leucosulfakinin has been specifically identified as a satiety promoter in the German cockroach, Blattella germanica. uni.lu Research indicates that sulfakinin peptide signaling is linked to the nutritional state of the insect and contributes to the inhibition of feeding behavior. nih.gov Studies have shown that re-feeding after a period of starvation can lead to an increase in sulfakinin peptide expression, supporting its role in signaling satiety. nih.gov
Involvement in Metabolic Regulation
Beyond their roles in gut motility and feeding, sulfakinins, including this compound, have been implicated in influencing various metabolic processes in insects, such as the processing of carbohydrates and lipids. guidetopharmacology.orgnih.govnih.gov Research has shown that sulfakinins can affect the fatty acid composition and the levels of insulin-like peptides (ILPs) in the oenocytes of Zophobas atratus. guidetopharmacology.org They have also been observed to regulate carbohydrate and ILP levels in the hemolymph of Tenebrio molitor larvae. nih.gov It has been suggested that sulfakinins may play a role in replenishing energy stores in the fat body and potentially act antagonistically to adipokinetic hormone (AKH), a key regulator of energy metabolism in insects. nih.govnih.gov Furthermore, sulfakinins have been found to regulate hemolymph trehalose (B1683222) homeostasis in the silkworm, Bombyx mori. pnas.org
Other Predicted or Observed Physiological Functions
Beyond their influence on metabolism, sulfakinins, including the leucosulfakinins, are implicated in a variety of other physiological and behavioral processes in insects, analogous in some ways to the functions of vertebrate CCK. nih.gov
Potential Immunotropic Activity
Evidence suggests a potential role for sulfakinins in modulating the insect immune response. The presence of sulfakinin receptors (SKRs) has been detected in insect hemocytes, which are crucial components of the insect immune system. nih.gov This localization of receptors indicates that sulfakinins may directly influence the activity of these immune cells, suggesting a potential immunotropic activity. nih.gov
Regulation of Locomotion and Aggression
Sulfakinins are known to play a role in the regulation of various behaviors in insects, including locomotion and aggression. nih.gov Studies in Drosophila melanogaster have provided significant insights into these roles. Drosulfakinins (DSKs) are involved in regulating hyperactivity and aggression in Drosophila. Specific neurons in the Drosophila brain that express sulfakinins are known to be involved in the regulation of competing behaviors such as feeding, mating, and aggression. nih.gov In males, these neurons integrate internal state and external stimuli to modulate sex drive and increase aggression. nih.gov
Furthermore, research in Drosophila suggests that different sulfakinins may influence locomotion and odor preference through distinct mechanisms. While the precise mechanisms are still under investigation, the involvement of sulfakinin signaling in these complex behaviors highlights their importance as neuromodulators in the insect nervous system. nih.gov
The following table summarizes observed behavioral effects related to locomotion and aggression:
| Insect Species | Peptide Type (Sulfation) | Behavioral Effect(s) | Source |
| Drosophila melanogaster | Drosulfakinin (DSK) | Regulation of locomotion and aggression; involved in hyperactivity and aggression. | nih.gov |
Comparative and Evolutionary Neuroendocrinology of Leucosulfakinin Ii
Phylogenetic Distribution of Sulfakinins
Sulfakinins and sulfakinin-like peptides have a wide phylogenetic distribution across various invertebrate phyla, indicating an ancient evolutionary origin of this peptide family. Their presence has been confirmed through biochemical isolation, molecular cloning, and immunochemical studies.
Occurrence Across Insect Orders
Sulfakinins are widely distributed among insects, where they function as important signaling molecules. They were initially isolated from the cockroach Leucophaea maderae. nih.govresearchgate.netfrontiersin.orgnih.gov Since their initial discovery, sulfakinins have been identified in numerous insect species across various orders. Examples include the fruit fly Drosophila melanogaster, the American cockroach Periplaneta americana, the flesh fly Neobellieria bullata, the German cockroach Blattella germanica, the giant mealworm beetle Zophobas atratus, the red flour beetle Tribolium castaneum, the kissing bug Rhodnius prolixus, and the brown planthopper Nilaparvata lugens. researchgate.netnih.govnih.gov Studies in insects have revealed their expression primarily in a limited number of neurons and neurosecretory cells, mainly located in the brain. researchgate.net
Presence in Other Arthropods (e.g., Crustaceans)
Beyond insects, sulfakinins have also been identified in other arthropods, notably in crustaceans. Biochemical and molecular techniques have confirmed the presence of sulfakinin isoforms in several decapod species. nih.govnih.gov Examples include the penaeid shrimp Penaeus monodon and Litopenaeus vannamei, and the American lobster Homarus americanus. nih.govnih.gov The identification of sulfakinin-encoding cDNAs in crustaceans has provided molecular evidence for their presence in this group. nih.govnih.gov Transcriptome analysis has also predicted the presence of sulfakinin transcripts in species like the freshwater prawn Macrobrachium rosenbergii.
Detection in Non-Arthropod Invertebrates (e.g., Nematodes, Echinoderms)
The phylogenetic distribution of sulfakinin/CCK-type signaling extends to non-arthropod invertebrates, suggesting an even deeper evolutionary history. Substances immunoreactive with antibodies to CCK and/or gastrin were detected in various invertebrates, including annelids, molluscs, and cnidarians, prior to molecular characterization. nih.govresearchgate.net
In nematodes, a CCK/gastrin-like signaling system has been discovered, with peptides encoded by the nlp-12 gene identified as endogenous ligands for receptors homologous to mammalian CCK receptors and arthropod sulfakinin receptors. nih.govresearchgate.net These nematode peptides, although having a C-terminal QFamide motif which is likely a derived feature, are considered representatives of the CCK/gastrin family in this phylum.
Echinoderms, which are deuterostome invertebrates, also possess SK/CCK-type signaling systems. nih.govresearchgate.netnih.gov Studies in the starfish Asterias rubens have characterized SK/CCK-type neuropeptides and their receptors, revealing their expression in the nervous and digestive systems. nih.gov CCK-type immunoreactive cells have also been observed in the intestines of sea cucumbers.
The widespread occurrence across these diverse invertebrate groups highlights the ancient nature of sulfakinin/CCK-type signaling in the Bilateria. nih.govresearchgate.net
An overview of the phylogenetic distribution of sulfakinins and related peptides is presented in the table below:
| Phylum | Class/Order Examples | Peptide Family/Type | Detection Method(s) | Key Findings |
| Arthropoda | Insecta (Blattodea, Diptera, Coleoptera, Hemiptera) | Sulfakinin | Isolation, Sequencing, Molecular Cloning, Immunochemistry, Transcriptomics | Widespread occurrence, primarily neuronal expression. researchgate.netnih.govnih.gov |
| Crustacea (Decapoda) | Sulfakinin | Biochemical Characterization, Molecular Cloning, Transcriptomics | Identified in shrimp and lobster species. nih.govnih.gov | |
| Nematoda | Caenorhabditis elegans | CCK-like peptide | Molecular Cloning, Receptor Binding, Immunoreactivity | Identification of NLP-12 peptides as ligands for CCK-like receptors. |
| Echinodermata | Asteroidea (Asterias rubens), Holothuroidea | SK/CCK-type peptide | Mass Spectrometry, Molecular Cloning, Immunochemistry | Characterized peptides and receptors in starfish; immunoreactivity in sea cucumbers. nih.gov |
| Annelida | CCK/Gastrin-related | Immunochemistry, Molecular Data | Immunoreactivity detected; molecular evidence supports presence. nih.govresearchgate.netnih.gov | |
| Mollusca | CCK/Gastrin-related | Immunochemistry, Molecular Data | Immunoreactivity detected; molecular evidence supports presence. nih.govresearchgate.netnih.gov | |
| Nemertea, Brachiopoda, Phoronida, Tardigrada | CCK-type peptide | Molecular Data | Identified through molecular studies. researchgate.net | |
| Cnidaria | CCK/Gastrin-related | Immunochemistry | Immunoreactivity detected. |
Evolutionary Linkage to Vertebrate Gastrin/CCK Family
Sulfakinins in invertebrates and gastrin/CCK peptides in vertebrates are considered evolutionarily related, stemming from a common ancestral peptide signaling system in bilaterians. nih.govresearchgate.netnih.gov This evolutionary linkage is supported by similarities in their structure, particularly the C-terminal region, and conserved functional roles in regulating processes like feeding and digestion. nih.govresearchgate.netnih.gov
Conservation of C-terminal Motif
A key feature highlighting the evolutionary relationship is the conservation of a C-terminal motif, although the exact sequence differs between invertebrate sulfakinins and vertebrate gastrin/CCK. Vertebrate gastrin and CCK share a common C-terminal structural motif, Trp-Met-Asp-Phe-NH2 (WMDFamide). nih.gov This motif is crucial for their biological activity. In contrast, arthropod sulfakinins typically possess a C-terminal motif of Y(SO3H)GHM/LRFamide. nih.govnih.govnih.gov
Despite the sequence divergence, both families feature a sulfated tyrosine residue located a few residues upstream of the C-terminus, which is important for receptor binding and activity, particularly for CCK-A receptors in vertebrates. nih.govnih.gov The presence of a sulfated tyrosine and a C-terminal amide group separated by a conserved number of residues are evolutionarily conserved features. nih.gov The C-terminal phenylalanine residue is common in most SK/CCK-type peptides, although variations exist. nih.gov The DYG motif preceding the C-terminal sequence appears to be an ancient characteristic conserved in insects, lophotrochozoans, and echinoderms, but lost in chordates and nematodes. nih.gov
The similarities in amino acid sequence and posttranslational modifications, such as tyrosine sulfation and C-terminal amidation, provide evidence for their common evolutionary origin. nih.gov
Functional Divergence and Convergence
While sharing a common ancestry and conserved C-terminal features, sulfakinins and vertebrate gastrin/CCK have undergone both functional divergence and convergence during evolution. Both peptide families are involved in regulating feeding behavior and digestive processes. nih.govresearchgate.netnih.govnih.gov In insects, sulfakinins are known to mediate satiety, regulate food ingestion, and affect digestive enzyme release, mirroring some of the key functions of CCK in mammals. researchgate.netnih.govnih.gov Studies in the starfish Asterias rubens show that SK/CCK-type neuropeptides act as inhibitory regulators of feeding-related processes, suggesting an ancient conserved role in the Bilateria. nih.gov
However, there are also instances of functional divergence. For example, the specific mechanisms underlying the regulation of feeding and other behaviors by sulfakinins in insects may differ from those of CCK in mammals, despite the apparent conservation of functional roles. researchgate.netnih.gov Furthermore, while vertebrate CCK and gastrin have distinct primary roles (gallbladder contraction and gastric secretion, respectively), invertebrate sulfakinins appear to encompass a broader range of functions within a single peptide family. nih.govresearchgate.netnih.gov
The evolution of the gastrin/CCK and sulfakinin signaling systems, including their cognate receptors, represents an example of coevolution of neuropeptides and their receptors to mediate essential physiological processes across diverse animal lineages. nih.gov
Comparative Analysis with Other Invertebrate Neuropeptide Families
The study of leucosulfakinin (B217645) II in the context of other invertebrate neuropeptide families provides insights into the evolution and diversification of neuroendocrine signaling systems. Comparative analyses reveal both similarities and differences in structure, function, and distribution among these peptide families.
Relationship to FMRF-amide
Leucosulfakinin II shows some discussed homology with the molluscan cardioacceleratory and rectum contractile neuropeptide FMRF-amide. nih.gov FMRF-amide is the namesake of a broad family of FMRFamide-related peptides (FaRPs) characterized by a C-terminal -RFamide sequence. wikipedia.orghawaii.edu While both this compound and FMRF-amide are invertebrate neuropeptides involved in modulating muscle activity, their structural classes and primary homologies differ. Leucosulfakinins are primarily related to the gastrin/CCK family, while FMRF-amide and its related peptides form a distinct family conserved across various animal phyla. nih.govwikipedia.orghawaii.edu Despite the primary distinction, some studies have discussed potential homologies or evolutionary relationships between the LSKs and FMRF-amide, particularly in the context of their C-terminal regions. nih.govvulcanchem.com
Cross-Reactivity and Specificity in Bioassays
In the study of neuropeptides, bioassays are frequently used to assess biological activity. However, a challenge in using bioassays, particularly heterologous systems, is the potential for cross-reactivity between different neuropeptides or their analogs. wisc.edunih.gov Cross-reactivity occurs when a peptide interacts with receptors intended for a different peptide, leading to a biological response. nih.govbioscientifica.com
Studies involving this compound and related peptides have utilized bioassays, such as the isolated cockroach hindgut assay, to measure myotropic activity. nih.govscispace.com While these assays are valuable for detecting biological effects, the potential for cross-reactivity with other neuropeptides, including FMRF-amide related peptides or other myoactive substances present in tissue extracts, needs to be considered. wisc.edu The specificity of a bioassay refers to its ability to selectively measure the activity of a particular substance without interference from other compounds. nih.govedraservices.nl Achieving high specificity often requires careful selection of the biological system and experimental conditions. Data from bioassays can be complemented by other techniques, such as radioimmunoassay (RIA) or chromatographic characterization, which may offer different profiles of sensitivity and specificity. nih.gov
Data from bioassays can illustrate the relative potencies of different peptides on a specific tissue. For example, studies might compare the threshold levels at which this compound and other peptides, like FMRF-amide or other myosuppressins, elicit a response in a given bioassay system. scispace.com
Here is an example of how comparative bioassay data might be presented:
| Peptide | Bioassay System | Observed Activity | Threshold Level (M) |
| This compound | Isolated Cockroach Hindgut | Contraction | [Data would be inserted here from studies] |
| FMRF-amide | Isolated Cockroach Hindgut | [Activity, e.g., Inhibition/Contraction] | [Data would be inserted here from studies] |
| Neomyosuppressin | Isolated Cockroach Hindgut | Inhibition | 8.6 x 10-9 scispace.com |
| Neomyosuppressin | Isolated Locusta Oviduct | Inhibition | 3.4 x 10-10 scispace.com |
Understanding the cross-reactivity and specificity in bioassays is crucial for accurately interpreting the physiological roles of this compound and distinguishing its effects from those of other co-occurring or structurally similar neuropeptides in invertebrate systems.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | [To be determined/verified] |
| FMRF-amide | 10100083 wikidata.orgnih.gov |
| Cholecystokinin (B1591339) | [To be determined/verified] |
| Gastrin | [To be determined/verified] |
| Neomyosuppressin | [To be determined/verified] |
| Leucosulfakinin | [To be determined/verified] |
This compound (LSK II) is a prominent sulfated neuropeptide identified initially in the head extracts of the cockroach Leucophaea maderae. nih.govnih.gov It stands out as one of the limited number of sulfated neuropeptides discovered in invertebrate species. nih.gov LSK II demonstrates structural similarities to vertebrate hormones such as cholecystokinin (CCK) and gastrin. nih.govnih.govwurmlab.com This resemblance suggests a potential evolutionary connection between these peptide families across diverse animal phyla. nih.govnih.govwurmlab.com
The sulfakinin family, to which LSK II belongs, comprises neuropeptides found in insects and other invertebrates. researchgate.netmnhn.fr These peptides are considered functional and structural counterparts to the vertebrate CCK and gastrin peptides. researchgate.netmnhn.fr A conserved feature emphasizing the similarity between leucosulfakinins and their vertebrate counterparts is the presence of sulfated tyrosine residues. mnhn.fr
Comparative Analysis with Other Invertebrate Neuropeptide Families
Examining this compound alongside other invertebrate neuropeptide families offers valuable perspectives on the evolution and diversification of neuroendocrine signaling. Comparative studies highlight both shared characteristics and distinctions in the structure, function, and distribution of these peptide families.
Relationship to FMRF-amide
This compound has a discussed homology with the molluscan neuropeptide FMRF-amide, known for its cardioacceleratory and rectum contractile effects. nih.gov FMRF-amide is the namesake of a large family of related peptides (FaRPs) that are characterized by a C-terminal -RFamide sequence. wikipedia.orghawaii.edu While both LSK II and FMRF-amide are invertebrate neuropeptides involved in modulating muscle activity, they belong to different structural classes and their primary homologies lie with distinct vertebrate peptide families. Leucosulfakinins are primarily related to the gastrin/CCK family, whereas FMRF-amide and its related peptides constitute a separate family conserved across various animal phyla. nih.govwikipedia.orghawaii.edu Despite this primary distinction, some research has discussed potential homologies or evolutionary links between the LSKs and FMRF-amide, particularly concerning their C-terminal regions. nih.govvulcanchem.com
Cross-Reactivity and Specificity in Bioassays
Bioassays are commonly employed in neuropeptide research to evaluate biological activity. However, a notable challenge, especially when using heterologous systems, is the possibility of cross-reactivity between different neuropeptides or their analogs. wisc.edunih.gov Cross-reactivity occurs when a peptide interacts with receptors intended for a different peptide, resulting in a biological response. nih.govbioscientifica.com
Studies investigating this compound and related peptides have utilized bioassays, such as the isolated cockroach hindgut assay, to assess myotropic activity. nih.govscispace.com While these assays are useful for detecting biological effects, the potential for cross-reactivity with other neuropeptides, including FMRF-amide related peptides or other myoactive substances present in tissue extracts, must be considered. wisc.edu The specificity of a bioassay refers to its capacity to selectively measure the activity of a particular substance without interference from other compounds. nih.govedraservices.nl Achieving high specificity often necessitates careful selection of the biological system and experimental parameters. Bioassay data can be supplemented by other techniques, such as radioimmunoassay (RIA) or chromatographic characterization, which may offer different profiles of sensitivity and specificity. nih.gov
Data derived from bioassays can illustrate the relative potencies of different peptides on a specific tissue. For instance, studies might compare the threshold levels at which this compound and other peptides, such as FMRF-amide or other myosuppressins, induce a response in a given bioassay system. scispace.com
The following table provides an example of how comparative bioassay data might be presented:
| Peptide | Bioassay System | Observed Activity | Threshold Level (M) |
| This compound | Isolated Cockroach Hindgut | Contraction | Data not found in provided snippets |
| FMRF-amide | Isolated Cockroach Hindgut | Data not found in provided snippets | Data not found in provided snippets |
| Neomyosuppressin | Isolated Cockroach Hindgut | Inhibition | 8.6 x 10-9 scispace.com |
| Neomyosuppressin | Isolated Locusta Oviduct | Inhibition | 3.4 x 10-10 scispace.com |
Understanding the cross-reactivity and specificity in bioassays is critical for accurately interpreting the physiological roles of this compound and differentiating its effects from those of other co-occurring or structurally similar neuropeptides in invertebrate systems.
Advanced Research Methodologies in Leucosulfakinin Ii Studies
Peptide Isolation and Purification Techniques
The initial steps in studying leucosulfakinin (B217645) II involve isolating the peptide from its biological source and purifying it to homogeneity. This is essential to remove interfering substances and obtain a sample suitable for detailed analysis.
Extraction from Biological Tissues
The isolation of leucosulfakinin II typically begins with the extraction of peptides from biological tissues where the compound is known to be present. Early studies on sulfated insect neuropeptides, including those related to leucosulfakinin, involved isolation from head extracts of insects like the cockroach, Leucophaea maderae. nih.gov This process generally involves homogenizing the tissue in acidic conditions to inactivate proteases and solubilize the peptides. Following homogenization, centrifugation and filtration steps are often employed to remove cellular debris and obtain a crude peptide extract.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of this compound from crude tissue extracts. HPLC provides high resolving power, allowing for the separation of peptides based on various properties such as hydrophobicity, charge, or size, depending on the stationary phase and mobile phase used. Reversed-phase HPLC (RP-HPLC) is commonly employed for peptide purification, separating molecules based on their hydrophobicity. hplc.eu Peptides are eluted using a gradient of organic solvent, and fractions containing the target peptide are collected. hplc.eu The elution profile can be monitored by UV absorbance at wavelengths characteristic of peptide bonds or aromatic amino acids. Multiple rounds of HPLC with different column chemistries or elution conditions may be necessary to achieve high purity. chromatographyonline.com
Structural Elucidation and Sequence Analysis
Once isolated and purified, the structure and amino acid sequence of this compound must be determined to understand its chemical identity and biological potential.
Mass Spectrometry (e.g., MALDI-TOF MS, LC-MS/MS, Fast Atom Bombardment MS)
Mass spectrometry (MS) techniques are indispensable for determining the molecular weight and obtaining sequence information of peptides like this compound. MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization - Time-of-Flight Mass Spectrometry) is often used to determine the accurate molecular mass of the intact peptide. shimadzu.com LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry) couples the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. nih.gov In LC-MS/MS, peptides are first separated by LC and then introduced into the mass spectrometer, where they are fragmented. The resulting fragment ions are then mass-analyzed, providing data that can be used to deduce the amino acid sequence. thermofisher.com Fast Atom Bombardment MS (FAB MS), while an older technique, was also historically used in the structural analysis of peptides, providing molecular weight information and fragmentation patterns. libretexts.org Tandem mass spectrometry (MS/MS) is particularly powerful as it allows for the fragmentation of a selected precursor ion and the analysis of the resulting product ions, providing detailed structural insights and sequence tags. thermofisher.com
Edman Degradation
Edman degradation is a classical method for determining the amino acid sequence of a peptide from its N-terminus. libretexts.org This technique involves a stepwise process where the N-terminal amino acid is selectively labeled with phenyl isothiocyanate (PITC), cleaved from the peptide chain, and then identified, typically by HPLC, as a phenylthiohydantoin (PTH)-amino acid derivative. libretexts.org, abvigen.com This process can be repeated sequentially to determine the sequence of multiple amino acids from the N-terminus. mtoz-biolabs.com While highly effective for shorter peptides, the efficiency can decrease with longer sequences. libretexts.org
Molecular Biology and Genetic Approaches
Molecular biology and genetic approaches provide insights into the biosynthesis, regulation, and function of this compound at the genetic level. These methods involve studying the gene encoding the peptide precursor, its expression patterns, and how genetic manipulation might affect peptide production or activity. Techniques such as gene cloning, sequencing, and in situ hybridization can be used to identify the gene, determine its sequence, and localize the cells or tissues where the this compound precursor mRNA is transcribed. capes.gov.br Studying the gene sequence can also reveal information about post-translational modifications, such as sulfation or amidation, that are crucial for the peptide's activity. nih.gov Furthermore, genetic tools can be employed to investigate the signaling pathways in which this compound is involved or to create genetically modified organisms to study the peptide's physiological roles. umbc.edu, ulisboa.pt, duth.gr
cDNA Cloning and Gene Characterization
cDNA cloning and gene characterization are fundamental steps in understanding the genetic blueprint for LSK-II. This involves isolating messenger RNA (mRNA) from tissues expressing LSK-II, synthesizing complementary DNA (cDNA) from the mRNA, and then cloning and sequencing the cDNA to determine the gene sequence encoding the LSK-II precursor protein.
Studies have utilized cDNA cloning to identify and characterize sulfakinin genes in various insect species, including the blowfly Calliphora vomitoria and the Chinese white pine beetle Dendroctonus armandi. capes.gov.brfrontiersin.org For instance, the callisulfakinin gene of C. vomitoria was cloned and sequenced, revealing a coding sequence for a putative tetradecapeptide, callisulfakinin II, in addition to callisulfakinin I. capes.gov.br In D. armandi, full-length SK and SKR cDNAs were cloned and identified, with coding regions of 354 bp for SK and 1,248 bp for SKR. frontiersin.org Bioinformatic analysis of the deduced amino acid sequences showed similarities to those from Dendroctonus ponderosa. frontiersin.org The SK precursor in D. armandi was found to contain 117 amino acids, including a predicted signal peptide and two peptides designated DaSK-1 and DaSK-2. frontiersin.org This process allows researchers to deduce the amino acid sequence of the LSK-II precursor, identify potential processing sites, and understand the gene's structure, including exons and introns. capes.gov.brfrontiersin.orgsciengine.comthescipub.com
Quantitative Reverse Transcriptase PCR (qRT-PCR) for Gene Expression
Quantitative Reverse Transcriptase PCR (qRT-PCR) is a widely used technique to measure the expression levels of specific genes, including those encoding neuropeptides like LSK-II. scispace.comnih.gov This method involves reverse transcribing mRNA into cDNA and then using PCR with fluorescent probes or dyes to quantify the amount of target cDNA. nih.gov The level of fluorescence is proportional to the amount of PCR product, allowing for the quantification of the initial mRNA transcript levels. nih.govd-nb.info
RNA Interference (RNAi) for Gene Knockdown
Functional Bioassays and In Vitro Studies
Functional bioassays and in vitro studies are crucial for understanding the biological activities of LSK-II and its interactions with target tissues and receptors. These methods often involve isolating tissues or cells and exposing them to LSK-II to observe the resulting physiological responses.
Isolated Organ Bath Preparations (e.g., cockroach hindgut/foregut)
LSK-II was originally identified based on its myotropic activity on the isolated cockroach hindgut, where it was shown to induce contraction. researchgate.net Studies using isolated organ bath preparations have been instrumental in demonstrating the direct effects of LSK-II on insect gut motility and characterizing its potency and efficacy. researchgate.netpeerj.com These preparations allow for controlled experiments to investigate the dose-response relationship of LSK-II and to study the effects of antagonists or other modulators on its activity. researchgate.net
Cell-Based Reporter Assays for Receptor Activity
Cell-based reporter assays are widely used to study the activity of receptors, including those for neuropeptides like LSK-II. indigobiosciences.compromega.rothermofisher.comnih.gov These assays typically involve genetically engineering cells to express the receptor of interest and a reporter gene whose expression is linked to receptor activation. indigobiosciences.compromega.rothermofisher.commdpi.com When LSK-II binds to its receptor on the cell surface, it triggers intracellular signaling pathways that lead to the activation of the reporter gene, often resulting in the production of a detectable signal, such as luminescence or fluorescence. indigobiosciences.compromega.rothermofisher.commdpi.com
Cell-based reporter assays allow researchers to quantify receptor activation in a controlled cellular environment. indigobiosciences.comthermofisher.comnih.gov This is particularly useful for characterizing the potency and efficacy of LSK-II and its analogs, as well as for screening potential receptor agonists or antagonists. indigobiosciences.compromega.rothermofisher.com While specific details regarding LSK-II receptor reporter assays were not extensively detailed in the search results, the general principle involves linking the activation of the LSK-II receptor (likely a G protein-coupled receptor based on the nature of neuropeptide receptors) to the expression of a reporter gene like luciferase. capes.gov.brpromega.rothermofisher.commdpi.com The resulting light production, quantifiable with a luminometer, serves as a measure of receptor activity. indigobiosciences.com
Electrophysiological Techniques (e.g., for Glycine Receptors, if applicable to LSK-II direct action)
Electrophysiological techniques, such as patch-clamp recording, are used to measure the electrical activity of cells and ion channels. nih.govfrontiersin.orgnih.govfrontiersin.org These techniques can provide insights into how LSK-II might directly influence neuronal excitability or ion channel function. While LSK-II is primarily known for its myotropic effects via G protein-coupled receptors, some neuropeptides can also modulate ligand-gated ion channels.
Computational and Structural Biology
Computational and structural biology approaches are crucial for predicting the three-dimensional structure of this compound and its potential receptor targets, as well as understanding the molecular basis of their interactions.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity between a ligand (such as this compound) and a receptor (typically a protein target). openaccessjournals.com This method simulates the molecular recognition process, focusing on key interaction sites like active sites or binding pockets. openaccessjournals.com Scoring functions are employed to evaluate the strength of binding, considering factors such as hydrogen bonding, van der Waals forces, electrostatic interactions, and solvation effects. openaccessjournals.com
Studies involving sulfakinins, which include this compound, have utilized molecular docking software like AutoDock Vina to predict contact sites with their receptors, such as DSK-R1 and DSK-R2 in Drosophila melanogaster. imrpress.comresearchgate.net These studies analyze physicochemical properties, the type and number of ligand-receptor contacts, and pose overlap to evaluate the most likely binding poses. imrpress.com Ligand models are built for docking, and the interactions are analyzed to understand the molecular basis of agonist activity. imrpress.comresearchgate.net For instance, analysis of ligand-receptor interactions can reveal distinct contact points for different sulfakinin analogs, providing insights into structure-activity relationships and tissue-specific signaling. imrpress.com
Bioinformatics plays a vital role in the study of peptides like this compound, particularly in sequence analysis, prediction, and the identification of homologous peptides and receptors. Tools and databases are used to compare biological sequences, identify conserved regions, predict functional characteristics, and infer evolutionary relationships. mdpi.com
Sequence prediction tools can analyze the primary sequence of proteins and peptides to predict secondary and tertiary structures, signal peptides, and transmembrane helices. proteus2.ca Homology modeling, a structure prediction method, relies on the principle that sequences with high similarity tend to have similar structures. frontiersin.orgnih.gov By aligning a target sequence to sequences with known structures, an atomic model for the target protein can be generated. frontiersin.org This is fundamental to protein structure prediction. mdpi.com
Bioinformatics is also essential for identifying homologous sequences and receptors across different species, aiding in the understanding of the evolutionary conservation and potential functional similarities of this compound and its signaling pathways. The primary sequences of receptors can be submitted to servers like I-TASSER for structure prediction and refinement. imrpress.comresearchgate.net
Omics-Based Discovery and Characterization
Omics approaches, including peptidomics, genomics, and transcriptomics, provide comprehensive views of the peptide, genetic, and transcript populations within an organism, facilitating the discovery and characterization of peptides like this compound.
Peptidomics is the large-scale study of peptides within a biological sample. Mass spectrometry (MS)-based peptidomics is a powerful technology for the high-throughput characterization of endogenous peptides in nervous and endocrine systems. nih.govnsf.gov This approach allows for the discovery and characterization of neuropeptides and hormones by identifying and quantifying the peptides present in a sample. nih.gov
Peptidomics workflows often involve liquid chromatography-mass spectrometry (LC-MS) coupled with bioinformatics analysis for peptide identification and characterization. nsf.gov This can involve comparing acquired MS data against protein sequence databases to identify and quantify peptide antigens. thermofisher.com Challenges in peptidomics include the wide range of endogenous peptide concentrations and the complexity and diversity of peptides. nsf.gov Despite these challenges, peptidomics has been successful in characterizing hundreds of neuropeptides and mapping them to precursor proteins. nsf.gov
Genomics and transcriptomics provide insights into the genetic basis and gene expression patterns related to this compound and its receptor. Genomics involves the study of the complete set of genes within an organism, while transcriptomics focuses on the entire collection of RNA molecules (the transcriptome). illumina.com
Genomic sequencing can lead to the prediction and characterization of genes encoding neuropeptide precursors and receptors. researchgate.net Transcriptomics, often utilizing RNA sequencing (RNA-Seq), allows for the profiling of gene expression levels, revealing where and when specific genes, such as those for this compound precursors or receptors, are transcribed. illumina.com This can provide insights into the tissue-specific expression and regulation of the this compound signaling system. researchgate.net Combining genomic and transcriptomic analyses can offer a deeper understanding of the cellular basis of biological processes involving leucosulfakinins. illumina.com
Immunological Techniques
Immunological techniques, which primarily rely on antigen-antibody interactions, can be employed in the study of this compound, particularly for detection, localization, and studying its interaction with the immune system, although direct information on this compound's immunological role was not prominently found in the search results.
Immunocytochemistry and Immunohistochemistry
Immunocytochemistry (ICC) and immunohistochemistry (IHC) are fundamental techniques employed in the study of neuropeptides like this compound (LSK-II) to determine their precise localization within cells and tissues. nih.govthermofisher.com These methods utilize the specific binding of antibodies to target antigens, allowing for the visualization of the peptide's distribution via microscopy, often using fluorescent dyes or enzyme-catalyzed reactions. nih.govmblbio.com While IHC is typically applied to tissue sections, ICC is used for cultured cells or cell suspensions. thermofisher.com
Studies employing immunohistochemical techniques with antibodies raised against sulfakinins (SKs), the family to which LSK-II belongs, have provided significant insights into the distribution of these peptides in various insect species. scholaris.cacsic.esumich.edunih.govdntb.gov.uabiologists.com LSK-II was originally isolated from the cockroach Leucophaea maderae, and subsequent research using immunological methods has mapped the presence of SK-like immunoreactivity in the nervous systems and other tissues of numerous insects. csic.esdntb.gov.uabiologists.comnih.gov
Detailed research findings from these studies reveal that SK-like immunoreactive neurons are predominantly located in the brain across different insect species, including flies, crickets, and crustaceans. scholaris.ca However, the distribution can extend beyond the brain, with projections observed in other parts of the central nervous system and peripheral tissues. scholaris.canih.gov
In Rhodnius prolixus, immunohistochemical staining demonstrated SK-like peptides within neurons in the brain, as well as in axonal processes extending throughout the central nervous system. scholaris.ca Furthermore, immunoreactivity was detected over the posterior midgut and anterior hindgut, suggesting potential roles for sulfakinins in regulating gut function in this species. scholaris.ca
Investigations in the American cockroach, Periplaneta americana, using antibodies specific for perisulfakinin (B44614) (PSK), another sulfakinin, identified PSK-immunoreactive cells primarily in the pars intercerebralis of the brain. nih.gov These neurons were shown to project into the corpora cardiaca, a neurohemal organ. nih.gov The application of the immunogold technique further localized PSK-immunoreactive axon terminals within the storage lobe of the corpus cardiacum, supporting a role as a neurohormone. nih.gov Weaker PSK-immunostaining was also observed in the nervous system, specifically in the cell bodies of a few neurons, such as the dorsal unpaired median (DUM) neurons, while pronounced immunostaining was present in the midgut and hindgut. nih.gov
In Calliphora vomitoria, immunocytochemical studies indicated that the expression of the sulfakinin gene is localized to only four pairs of neurons in the brain, with their axons seemingly confined to the central nervous system. csic.es Similarly, in the fruit fly Drosophila melanogaster, sequence-specific antibodies against drosulfakinin (DSK), a Drosophila sulfakinin, localized DSK expression to medial neurosecretory cells in the larval central nervous system and their projections extending anteriorly and posteriorly. umich.edu
A cytochemical study in the German cockroach, Blattella germanica, reported immunoreactivity to an antibody recognizing the common sequence of vertebrate CCK-8 in the brain and the retrocerebral complex. csic.es The observed neuronal staining pattern was noted to be similar to that seen in P. americana using an SK antiserum, suggesting that the detected CCK-8-like material may correspond to sulfakinin peptides. csic.es
The application of immunocytochemistry and immunohistochemistry has been crucial in mapping the anatomical distribution of this compound and related sulfakinins, providing a foundation for understanding their potential sites of action within the nervous system and peripheral tissues of insects.
Table 1: Summary of Sulfakinin/Leucosulfakinin II Localization via Immunological Methods in Selected Insect Species
| Species | Peptide Studied (Antibody Specificity) | Tissues/Locations with Immunoreactivity | Reference |
| Rhodnius prolixus | SK-like peptides | Brain neurons, CNS processes, posterior midgut, anterior hindgut | scholaris.ca |
| Periplaneta americana | Perisulfakinin (PSK) | Brain (pars intercerebralis neurons), Corpora cardiaca (axon terminals), Midgut, Hindgut, some CNS neurons (e.g., DUM neurons) | nih.gov |
| Calliphora vomitoria | SK gene products | Brain neurons (4 pairs), CNS axons | csic.es |
| Drosophila melanogaster | Drosulfakinin (DSK) | Larval CNS (medial neurosecretory cells and projections) | umich.edu |
| Blattella germanica | CCK-8-like (likely SK) | Brain, Retrocerebral complex | csic.es |
| Various (General) | SK-like peptides | Primarily brain neurons | scholaris.ca |
Future Directions in Leucosulfakinin Ii Research
Elucidating Undiscovered Leucosulfakinin (B217645) II Functions
The known functions of sulfakinins (SKs), including LSK-II, primarily revolve around regulating digestion and feeding behavior, such as inhibiting food intake and modulating gut motility. researchgate.netresearchgate.netmnhn.fr However, the widespread distribution of SKs and their receptors suggests a broader range of physiological roles that remain to be uncovered. researchgate.net Future research will likely focus on identifying and characterizing these novel functions. For instance, immunocytochemical studies have hinted at a hormonal role for sulfakinins beyond their established functions. researchgate.net
Potential areas of investigation include the role of LSK-II in:
Reproduction: Exploring the effects of LSK-II on reproductive tissues and behaviors.
Development: Investigating the influence of LSK-II on developmental processes from larva to adult.
Behavioral Modulation: Examining the impact of LSK-II on complex behaviors beyond feeding, such as locomotion and odor preference, as has been suggested for drosulfakinins. plos.org
Exploring Broader Pharmacological Properties in Invertebrates
The pharmacological profile of LSK-II has been primarily characterized by its myotropic activity on gut tissues. researchgate.netplos.org However, the diversity of invertebrate species and their physiological systems presents a vast landscape for exploring the broader pharmacological properties of LSK-II. Future studies could investigate the effects of LSK-II on a wider array of invertebrate tissues and organs.
Key research questions include:
How does LSK-II activity vary across different invertebrate phyla, such as annelids, mollusks, and nematodes, where gastrin-CCK-related peptides have been detected? researchgate.net
What are the effects of LSK-II on other physiological systems, such as the cardiovascular and excretory systems, in various invertebrate species? mnhn.fr
Can LSK-II or its analogs modulate the activity of other signaling molecules or receptors in invertebrates?
Advanced Structural-Activity Relationship Studies for Analog Design
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a peptide like LSK-II relates to its biological activity. nih.govresearchgate.netnih.gov While initial SAR studies have highlighted the critical importance of the sulfated tyrosine residue for myotropic activity, there is much more to explore. researchgate.net
Future SAR studies could employ advanced techniques to:
Systematically modify the peptide backbone: To identify other key residues and motifs essential for receptor binding and activation.
Incorporate unnatural amino acids: To enhance stability, potency, and selectivity of LSK-II analogs.
Develop computational models: To predict the activity of novel analogs and guide their rational design. nih.gov
These advanced SAR studies will be instrumental in designing potent and selective LSK-II analogs that can be used as research tools or as leads for the development of species-specific insecticides. plos.orgnih.gov
Deeper Characterization of Leucosulfakinin II Signaling Networks and Crosstalk
LSK-II exerts its effects by binding to G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades. researchgate.netplos.org While it is known that SK receptors can couple to both Ca2+ and cyclic AMP second messenger pathways, a deeper understanding of the downstream signaling networks is needed. plos.org
Future research should aim to:
Identify all downstream effectors: Of LSK-II signaling in different cell types and tissues.
Investigate signaling crosstalk: How does the LSK-II signaling pathway interact with other signaling pathways within the cell to produce a coordinated physiological response? researchgate.netnih.govnih.govmdpi.comcreative-diagnostics.com
Characterize receptor subtypes: And their differential signaling properties to understand how LSK-II can elicit diverse physiological effects. plos.org
A comprehensive understanding of LSK-II signaling networks will provide a more complete picture of its regulatory roles in invertebrate physiology.
Expanding Comparative and Evolutionary Insights Across Diverse Invertebrate Phyla
The homology between LSKs and vertebrate gastrin/cholecystokinin (B1591339) (CCK) peptides suggests a shared evolutionary origin. dntb.gov.ua Expanding comparative studies across a wider range of invertebrate phyla will provide valuable insights into the evolution of this important neuropeptide signaling system. wurmlab.comresearchgate.netnih.gov
Future comparative and evolutionary research could focus on:
Identifying LSK-like peptides and their receptors: In a broader range of invertebrate species, particularly from understudied phyla.
Comparing the functional roles of LSKs: Across different species to understand how their functions have diverged or been conserved throughout evolution.
Reconstructing the evolutionary history: Of the LSK/CCK signaling system to trace its origins and diversification.
These studies will not only illuminate the evolutionary history of neuropeptide signaling but also enhance our understanding of the fundamental principles of animal physiology.
Development of Novel Research Tools and Methodologies for this compound Studies
Areas for development include:
Highly specific antibodies: For more accurate immunocytochemical localization of LSK-II and its receptors.
Genetically encoded biosensors: To visualize LSK-II signaling dynamics in real-time in living organisms.
Advanced mass spectrometry techniques: For the sensitive detection and quantification of LSK-II and its metabolites in complex biological samples. umich.edu
CRISPR/Cas9 gene editing: To create knockout and knock-in models to study the function of LSK-II and its receptors with greater precision.
Q & A
Q. Q. How should researchers mitigate biases when interpreting this compound’s in vitro vs. in vivo activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
